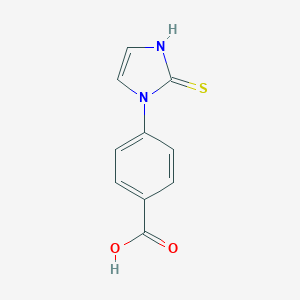

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Übersicht

Beschreibung

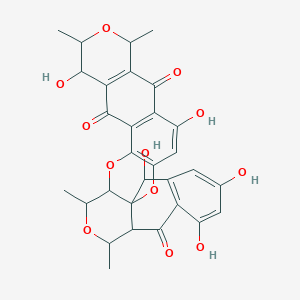

“4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is a compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is characterized by an imidazole ring attached to a benzoic acid group. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its melting point is reported to be 305 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Crystallography

The compound has been used in crystallographic studies . The crystal structure of a related compound, ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate, has been reported .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Drug Development

Imidazole derivatives, including this compound, have been used in the development of new drugs . They show a broad range of chemical and biological properties, making them valuable in drug discovery and development .

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

Imidazole derivatives also show antifungal activity . They could be used in the development of antifungal drugs, which are important for treating fungal infections.

Antitumor Activity

Imidazole derivatives have been found to exhibit antitumor activity . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Some imidazole derivatives have been reported to show antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.

Eigenschaften

IUPAC Name |

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | |

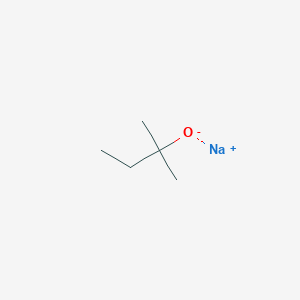

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)